molecular formula C9H8N4O2S B2952863 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 168968-59-0

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2952863
CAS RN: 168968-59-0
M. Wt: 236.25
InChI Key: CLCZRCKREKMEIK-UHFFFAOYSA-N
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Description

The compound “4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group, a nitrophenyl group, and a thiol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The ring would be substituted at the 4-position with a methyl group, at the 5-position with a nitrophenyl group, and at the 3-position with a thiol group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methyl and thiol groups. The nitro group could potentially undergo reduction reactions, while the thiol group could participate in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups (like the nitro and thiol groups) and the overall shape and size of the molecule would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Structure and Biological Activity

The scientific research on 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol and related compounds primarily explores their potential in various biological and chemical applications. For instance, derivatives of 4H-1,2,4-triazole-3-thiols have been investigated for their effects on the duration of thiopental-sodium narcosis in laboratory rats, revealing a significant relationship between chemical structure and biological effects. These compounds exhibited varying degrees of depressant or analeptic action, indicating their potential utility in the development of substances with specific pharmacological activities (Aksyonova-Seliuk et al., 2016).

Electrochemical Applications

A notable application area for derivatives of 4H-1,2,4-triazole-3-thiols is in the development of ion-selective electrodes. For example, 3-methyl-1H-1,2,4-triazole-5-thiol has been utilized as an ionophore in creating a gadolinium(III) ion-selective potentiometric sensor. This sensor demonstrated excellent sensitivity and rapid response, making it suitable for gadolinium determination in various analytical contexts (Zamani & Behmadi, 2012).

Antimicrobial and Anticonvulsant Activities

Research has also focused on synthesizing novel derivatives of 4H-1,2,4-triazole to evaluate their biological properties. Some derivatives have shown promising anticonvulsant and antimicrobial activities, suggesting their potential in developing new therapeutic agents. This includes the synthesis and testing of various 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives, which have displayed protection against seizures in animal models and exhibited antimicrobial properties against specific pathogens (Küçükgüzel et al., 2004).

Corrosion Inhibition

Another significant area of application for 4H-1,2,4-triazole derivatives is as corrosion inhibitors. Studies have shown that these compounds can significantly reduce corrosion in various metals, making them valuable for industrial applications. For example, electrochemical, ToF-SIMS, and computational studies have demonstrated the effectiveness of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in saline environments, highlighting its potential for protecting metal surfaces (Chauhan et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing nitro groups can sometimes be explosive, while thiols can have a strong and unpleasant odor. Proper safety precautions should be taken when handling this compound .

Future Directions

The study of triazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of new triazole derivatives, investigate their biological activities, and develop them into effective therapeutic agents .

properties

IUPAC Name

4-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-12-8(10-11-9(12)16)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCZRCKREKMEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

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